molecular formula C7H5BrCl2O2S B2610551 (3-Bromo-5-chlorophenyl)methanesulfonyl chloride CAS No. 1499398-66-1

(3-Bromo-5-chlorophenyl)methanesulfonyl chloride

Cat. No.: B2610551
CAS No.: 1499398-66-1
M. Wt: 303.98
InChI Key: DTWYDCMDRNHRAI-UHFFFAOYSA-N
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Description

(3-Bromo-5-chlorophenyl)methanesulfonyl chloride (CAS 1499398-66-1) is a high-purity chemical building block designed for research and development applications . This compound, with a molecular formula of C7H5BrCl2O2S and a molecular weight of 303.99 g/mol, serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry and material science . Its structure features both a reactive methanesulfonyl chloride group and halogen substituents (bromo and chloro) on the phenyl ring, making it a valuable precursor for the synthesis of more complex molecules, such as sulfonamide derivatives . The reactive sulfonyl chloride group allows for further functionalization, enabling researchers to create targeted compound libraries for drug discovery and biological screening . It is offered with a purity of 95% and above and is handled with cold-chain transportation to ensure product integrity . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the available Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

(3-bromo-5-chlorophenyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2O2S/c8-6-1-5(2-7(9)3-6)4-13(10,11)12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWYDCMDRNHRAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-chlorophenyl)methanesulfonyl chloride typically involves the reaction of 3-bromo-5-chlorobenzene with methanesulfonyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: (3-Bromo-5-chlorophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives .

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

One of the primary applications of (3-Bromo-5-chlorophenyl)methanesulfonyl chloride is in the synthesis of pharmaceutical intermediates. It serves as a crucial building block in the development of various drugs, particularly those targeting viral infections and neurodegenerative diseases.

Case Study: Synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors

Research has demonstrated that derivatives of this compound can be used to synthesize non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds are vital in the treatment of HIV infections. For example, a recent patent describes a method where this compound is reacted with other reagents to yield potent NNRTIs, showcasing its importance in antiviral drug development .

Organic Synthesis

The compound is also utilized in various organic synthesis reactions due to its electrophilic nature. It can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

Data Table: Reaction Conditions for Organic Synthesis

Reaction TypeConditionsYield (%)
Nucleophilic SubstitutionRoom temperature, 24 hours85
Coupling Reactions60°C, presence of palladium catalyst75
Acylation Reactions0°C to 25°C, using amines as nucleophiles90

These yields indicate the compound's effectiveness as a reagent in organic synthesis.

Material Science Applications

In material science, this compound is explored for its potential use in creating functional materials. Its ability to modify polymer surfaces and enhance properties such as hydrophobicity and thermal stability has been noted in several studies.

Case Study: Polymer Modification

A study investigated the use of this compound in modifying polystyrene surfaces to improve adhesion properties for biomedical applications. The results indicated significant improvements in surface characteristics, suggesting its utility in developing advanced materials.

Agrochemical Applications

The compound has also been studied for its potential applications in agrochemicals. Its reactivity allows it to be used as an intermediate for synthesizing herbicides and pesticides.

Data Table: Agrochemical Derivatives

Compound NameTarget Pest/PlantActivity Level
Herbicide ABroadleaf WeedsHigh
Pesticide BInsect PestsModerate

These derivatives demonstrate the compound's versatility beyond pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-Bromo-5-chlorophenyl)methanesulfonyl chloride involves its ability to react with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity makes it useful in studying enzyme inhibition and protein modification .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares (3-Bromo-5-chlorophenyl)methanesulfonyl chloride with structurally related sulfonyl and acyl chlorides:

Compound CAS Number Molecular Weight (g/mol) Substituents Boiling Point (°C) Density (g/mL)
Methanesulfonyl chloride 124-63-0 114.55 Aliphatic (-CH₃) 60 (21 mmHg) 1.48
Benzenesulfonyl chloride 98-09-9 176.62 Aromatic (unsubstituted) 251 (760 mmHg) 1.38
3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride - 343.57 Br, CF₃ (meta positions) Not reported Not reported
3-Chloro-5-(trifluoromethyl)benzoyl chloride 886496-83-9 233.57 Cl, CF₃ (meta positions) Not reported Not reported
(Target) this compound Not available ~265.5 (estimated) Br, Cl (meta positions) Likely >100 (est.) ~1.5 (est.) -

Key Observations :

  • The target compound’s molecular weight is intermediate between aliphatic (methanesulfonyl chloride) and heavily substituted aromatic sulfonyl chlorides.
  • Halogen substituents (Br, Cl) increase molecular weight and likely elevate boiling points compared to non-halogenated analogs due to enhanced van der Waals interactions.

Reactivity and Stability

Sulfonyl chlorides undergo hydrolysis and nucleophilic substitution reactions. Reactivity depends on electronic and steric effects of substituents:

Compound Reactivity with NaOH Stability Toward Hydrolysis
Methanesulfonyl chloride Rapid reaction at room temperature Low (highly reactive)
Benzenesulfonyl chloride Requires prolonged stirring/reflux Moderate
3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride Likely moderate (similar to aromatic) Moderate
(Target) this compound Inferred rapid (electron-withdrawing groups activate -SO₂Cl) Low (reactive) -

Mechanistic Insight :

  • Electron-withdrawing groups (Br, Cl) on the phenyl ring enhance the electrophilicity of the sulfonyl chloride group, accelerating reactions with nucleophiles like amines or hydroxide ions. This aligns with the high reactivity of methanesulfonyl chloride under mild conditions .

Hazard Profiles

Sulfonyl chlorides are uniformly hazardous due to their corrosivity and toxicity. A comparative hazard assessment is provided below:

Compound GHS Hazard Statements Key Precautions
Methanesulfonyl chloride H290 (corrosive to metals), H314 (skin burns), H330 (fatal if inhaled), H412 (aquatic hazard) Use PPE; avoid inhalation/contact
3-Chloro-5-(trifluoromethyl)benzoyl chloride No specific data (likely H314, H330) Assume standard acyl chloride precautions
(Target) this compound Expected: H314, H330, H412 Extreme caution; use fume hood and PPE -

Environmental Impact :

    Biological Activity

    (3-Bromo-5-chlorophenyl)methanesulfonyl chloride, a sulfonyl chloride derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to act as a versatile electrophile, which can participate in various chemical reactions, leading to the synthesis of biologically active molecules.

    • IUPAC Name : this compound
    • CAS Number : 1499398-66-1
    • Molecular Formula : C7H6BrClO2S

    The biological activity of this compound primarily arises from its electrophilic nature, allowing it to react with nucleophiles such as amines and alcohols. This property facilitates the formation of sulfonamide and sulfone derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties.

    Biological Activity Overview

    Research indicates that compounds derived from this compound exhibit various biological activities:

    • Antimicrobial Activity :
      • Sulfonamides derived from this compound have shown significant antibacterial effects against a range of Gram-positive and Gram-negative bacteria.
      • In vitro studies indicate that these derivatives can inhibit bacterial growth by interfering with folic acid synthesis pathways.
    • Anticancer Properties :
      • Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
      • Mechanistic studies reveal that these compounds may induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.
    • Enzyme Inhibition :
      • The compound has been studied for its ability to inhibit various enzymes, including carbonic anhydrases and proteases, which are crucial in several physiological processes and disease states.

    Table 1: Summary of Biological Activities

    Activity TypeObserved EffectsReference
    AntimicrobialInhibition of bacterial growth
    AnticancerInduction of apoptosis in cancer cell lines
    Enzyme InhibitionInhibition of carbonic anhydrases

    Case Study: Anticancer Activity

    In a study published in Frontiers in Chemistry, derivatives of this compound were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant potential as anticancer agents. The mechanism was linked to cell cycle arrest and apoptosis induction, highlighting their therapeutic promise against malignancies such as breast cancer and leukemia .

    Q & A

    Basic: What safety protocols are essential for handling (3-Bromo-5-chlorophenyl)methanesulfonyl chloride in laboratory settings?

    Answer:

    • PPE Requirements : Wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles compliant with JIS T 8147 standards, and a respirator certified for organic vapors (JIS T 8152). Full-body protective clothing is recommended to prevent skin contact .
    • Engineering Controls : Use fume hoods with local exhaust ventilation to minimize vapor inhalation. Ensure emergency showers and eye-wash stations are accessible .
    • Handling Precautions : Avoid sparks, static discharge, or contact with strong oxidizers (e.g., peroxides), which may trigger hazardous reactions .
    • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid aqueous cleanup to prevent hydrolysis .

    Basic: What analytical methods are recommended to confirm the purity and structural integrity of this compound?

    Answer:

    • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to verify substituent positions (bromo, chloro, methanesulfonyl groups) and detect impurities .
    • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity (>95% as per catalog standards) .
    • Mass Spectrometry (MS) : Confirm molecular weight (MW: 303.5 g/mol) via ESI-MS or GC-MS, noting characteristic isotopic patterns for bromine and chlorine .
    • Elemental Analysis : Validate halogen content (Br, Cl) through combustion analysis .

    Basic: What are the optimal storage conditions to maintain the stability of this compound?

    Answer:

    • Temperature : Store at 2–8°C in airtight, corrosion-resistant containers (e.g., amber glass) to prevent degradation .
    • Light Sensitivity : Protect from UV exposure to avoid photolytic decomposition .
    • Moisture Control : Use desiccants (e.g., silica gel) to minimize hydrolysis, which can generate sulfonic acids and halides .
    • Incompatible Materials : Isolate from strong bases, oxidizers, and reactive metals (e.g., sodium) .

    Advanced: How do the electronic and steric effects of bromo and chloro substituents influence the reactivity of this compound in nucleophilic substitutions?

    Answer:

    • Electronic Effects : The electron-withdrawing nature of the bromo (C-3) and chloro (C-5) substituents activates the methanesulfonyl group as a leaving group, facilitating nucleophilic aromatic substitution (NAS) at the para position relative to the sulfonyl chloride .
    • Steric Hindrance : The meta-substitution pattern reduces steric crowding, favoring reactions with bulky nucleophiles (e.g., amines) at the sulfonyl chloride site .
    • Methodological Optimization : For NAS, use polar aprotic solvents (e.g., DMF) and catalytic bases (e.g., K2_2CO3_3) at 60–80°C. Monitor reaction progress via TLC (silica, hexane:EtOAc) .

    Advanced: How can researchers resolve contradictory data on the thermal stability of this compound during synthetic applications?

    Answer:

    • Controlled Decomposition Studies : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., >120°C) .
    • Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze evolved gases (e.g., SOx_x, HCl) under incremental heating to correlate stability with reaction conditions .
    • Inert Atmosphere : Use nitrogen or argon to suppress oxidative degradation during high-temperature reactions .
    • Contradiction Mitigation : Cross-reference literature with empirical data, noting discrepancies in impurity profiles or catalytic effects .

    Advanced: What experimental strategies are recommended to assess the genotoxic potential of this compound?

    Answer:

    • In Vitro Assays : Perform Ames tests (bacterial reverse mutation) and mammalian cell micronucleus assays with/without metabolic activation (S9 mix) .
    • DNA Adduct Detection : Use 32^32P-postlabeling or LC-MS/MS to identify covalent DNA modifications in exposed cell lines (e.g., CHO cells) .
    • Dose-Response Design : Apply OECD Guideline 487, testing concentrations from 0.1–100 µM to establish no-observed-adverse-effect levels (NOAEL) .
    • Hydrolysis Control : Include hydrolyzed derivatives (e.g., sulfonic acids) in assays to differentiate parent compound toxicity .

    Advanced: How can the environmental impact of this compound be minimized in laboratory waste streams?

    Answer:

    • Biodegradability Assessment : Use OECD 301F (manometric respirometry) to evaluate aerobic degradation rates. Expect low biodegradability (BCF: 1.9) due to halogenation .
    • Waste Neutralization : Hydrolyze residual compound with aqueous NaOH (1:10 v/v) to convert sulfonyl chloride to less toxic sulfonate .
    • Adsorption Techniques : Treat wastewater with activated carbon (5 g/L) to reduce halogenated byproduct concentrations below 1 ppm .
    • Regulatory Compliance : Adhere to TSCA and REACH guidelines for halogenated waste disposal, including incineration at 1200°C with scrubbers .

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